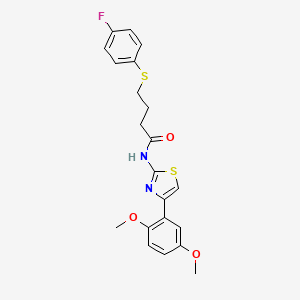

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-19(27-2)17(12-15)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYHNUAEKSGVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.

Coupling with Butanamide: The final step involves coupling the thiazole intermediate with butanamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- The thiazole moiety is associated with antimicrobial properties. Studies have shown that derivatives of thiazoles exhibit significant activity against various bacterial strains and fungi. For example, compounds similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria using turbidimetric methods .

-

Anticancer Properties

- The compound's structure suggests potential anticancer activity. Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells. In vitro studies have demonstrated that certain thiazole compounds exhibit cytotoxic effects against estrogen receptor-positive breast cancer cell lines (MCF7), making them candidates for further development in cancer therapeutics .

- Molecular Docking Studies

Case Studies and Research Findings

-

Synthesis and Biological Evaluation

- A study focused on synthesizing various thiazole derivatives, including those structurally related to this compound, reported promising results in antimicrobial and anticancer assays. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and biological activities .

-

ADME Profiling

- In drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds is crucial. Recent research has utilized computational methods to predict the ADME profiles of thiazole derivatives, indicating favorable pharmacokinetic properties that support their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics.

Fluorophenyl Compounds: Compounds containing fluorophenyl groups, which are known for their enhanced biological activity.

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₈H₁₈F₁N₂O₂S

- Molecular Weight : 346.41 g/mol

- IUPAC Name : this compound

This compound features a thiazole ring, a fluorophenyl group, and a dimethoxyphenyl moiety, which contribute to its unique biological properties.

Research indicates that this compound exhibits significant activity as a serotonin receptor agonist. Specifically, it targets the 5-HT2A receptor, which is implicated in various neuropsychiatric conditions. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for disorders such as depression and anxiety .

1. Serotonergic Activity

Studies have shown that this compound activates serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. This activation is associated with increased neuroplasticity and may contribute to its antidepressant-like effects. In animal models, doses ranging from 0.1 to 3 mg/kg have been tested, resulting in observable behaviors indicative of serotonergic activity .

2. Neuroprotective Effects

The compound has demonstrated neuroprotective properties by promoting the expression of genes involved in neuroplasticity within the frontal cortex. This suggests potential applications in treating neurodegenerative diseases or cognitive impairments .

3. Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory effects. It has been shown to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .

Table 1: Summary of Key Studies on this compound

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its serotonergic and anti-inflammatory actions.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific receptor subtypes.

Q & A

Q. Basic Characterization Protocol

- IR Spectroscopy : Confirms carbonyl (C=O, ~1660–1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups. Absence of NH stretches in intermediates indicates successful cyclization .

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching halogenated or sulfur-containing fragments .

What strategies optimize yield in the final coupling step of the butanamide chain?

Q. Advanced Reaction Optimization

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for sulfur incorporation .

- Catalysis : Use of coupling agents like HATU or EDCI improves amide bond formation between the thiazole amine and butanoyl chloride .

- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., oxidation of thioether) .

- Yield Tracking : HPLC or TLC monitors reaction progression; yields typically range 60–75% after optimization .

How is the compound evaluated for kinase inhibition activity, and what controls are essential?

Q. Biological Assay Design

- Kinase Assays : ITK or BRAF kinase inhibition is tested using ADP-Glo™ or fluorescence polarization assays. IC₅₀ values are calculated via dose-response curves (1 nM–100 µM) .

- Controls :

- Selectivity Screening : Cross-testing against related kinases (e.g., JAK3, CDK9) ensures specificity .

How do substituents on the phenyl rings influence biological activity?

Q. Structure-Activity Relationship (SAR) Analysis

- 2,5-Dimethoxyphenyl : Electron-donating methoxy groups enhance π-stacking with kinase hydrophobic pockets, improving binding affinity .

- 4-Fluorophenylthio : The fluorine atom increases metabolic stability, while the thioether linker improves membrane permeability .

- Validation : Molecular docking (e.g., AutoDock Vina) correlates substituent effects with binding scores in BRAF V600E or ITK active sites .

How are contradictions in antimicrobial activity data across studies resolved?

Q. Data Contradiction Analysis

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (e.g., Mueller-Hinton vs. LB agar) significantly impact MIC values .

- Compound Stability : Degradation in aqueous solutions (e.g., hydrolysis of the thioether bond) may reduce observed activity. Stability tests via LC-MS are recommended .

- Statistical Validation : Replicate experiments (n ≥ 3) with ANOVA analysis identify outliers .

What computational methods predict metabolic pathways and toxicity?

Q. Advanced Computational Modeling

- Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolism sites (e.g., oxidation of thioether to sulfoxide) .

- Toxicity Profiling :

- CYP Inhibition : Molecular docking against CYP3A4 and CYP2D6 isoforms .

- hERG Binding : Prime-MM-GBSA calculations assess cardiotoxicity risks .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.